Nafoxidine hydrochloride (CAS 1847-63-8) is a non-steroidal selective estrogen receptor modulator (SERM) featuring a tetrahydronaphthalene core. While structurally related to triphenylethylene derivatives like tamoxifen, nafoxidine is primarily procured today as a specialized biochemical tool rather than a therapeutic agent. Its value in modern laboratory workflows stems from its highly soluble hydrochloride salt form, its distinct estrogen receptor binding kinetics, and its off-target pharmacological profile as a cannabinoid receptor inverse agonist. These properties make it an essential benchmark compound for structural biology, receptor kinetic modeling, and endocannabinoid system research [1].
Substituting nafoxidine hydrochloride with generic SERMs like tamoxifen or raloxifene compromises experimental integrity in several specialized assays. Attempting to substitute the hydrochloride salt with nafoxidine free base drastically reduces aqueous solubility, necessitating high concentrations of DMSO (often >1%) which can induce cytotoxicity and confound cell-based assay readouts. Furthermore, nafoxidine induces a distinct receptor conformation and exhibits an association rate significantly slower than standard agonists, meaning substitution with other SERMs will alter co-regulator recruitment dynamics in structural biology studies [1].
Nafoxidine hydrochloride offers superior processability for aqueous assay environments compared to its free base counterpart. The hydrochloride salt achieves an aqueous solubility of up to 20 mg/mL, whereas the free base is virtually insoluble in water (approx. 0.011 mg/mL) and requires lipophilic organic solvents. This >1800-fold increase in aqueous solubility allows researchers to dose cell cultures directly or minimize DMSO concentrations to negligible levels, preventing solvent-induced artifacts in sensitive cellular models .
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Up to 20 mg/mL (Nafoxidine HCl) |
| Comparator Or Baseline | ~0.011 mg/mL (Nafoxidine free base) |
| Quantified Difference | >1800-fold increase in aqueous solubility |
| Conditions | Room temperature, aqueous solvent (H2O) |
Enables high-concentration dosing in cell-based assays without the cytotoxic or confounding effects of high DMSO concentrations.
Surface plasmon resonance (SPR) biosensor analyses reveal that nafoxidine possesses distinct binding kinetics compared to natural agonists. Nafoxidine binds to the human estrogen receptor with an association rate that is approximately 500-fold slower than that of agonists such as estriol and beta-estradiol. This slow association phase is indicative of the antagonist binding to and stabilizing an altered, distinct conformation of the receptor's ligand-binding domain, which differs fundamentally from the active conformation induced by estradiol [1].
| Evidence Dimension | ER Association Rate |
| Target Compound Data | ~500-fold slower association rate |
| Comparator Or Baseline | Agonists (Estriol, beta-estradiol) |
| Quantified Difference | 500-fold kinetic difference in association |
| Conditions | High-resolution SPR biosensor assay of human ER ligand-binding domain |
Critical for researchers designing co-regulator recruitment assays where specific ligand-induced conformational changes dictate protein-protein interactions.
Beyond its primary SERM activity, nafoxidine acts as a potent inverse agonist at cannabinoid receptors. Unlike ospemifene (which is CB1 selective) or bazedoxifene (which is CB2 selective), nafoxidine binds non-selectively to both CB1 and CB2 receptors. In functional assays, nafoxidine reduces basal G-protein activity with IC50 values in the nanomolar to low micromolar range, and acts as a surmountable antagonist against CB receptor agonists like CP-55,940. This dual-targeting profile makes it a distinct pharmacological tool compared to highly selective SERMs [1].
| Evidence Dimension | CB1/CB2 Receptor Selectivity and Activity |
| Target Compound Data | Non-selective CB1/CB2 inverse agonist (IC50 in nM to low μM range) |
| Comparator Or Baseline | Ospemifene (CB1 selective) / Bazedoxifene (CB2 selective) |
| Quantified Difference | Broader receptor targeting (dual CB1/CB2) vs. subtype-selective analogs |
| Conditions | Intact CHO-hCB1 and CHO-hCB2 cell adenylyl cyclase assays |
Provides a validated tool compound for investigating the cross-talk between estrogenic and endocannabinoid signaling pathways.
Where experimental designs require high-concentration dosing in cell culture media without the cytotoxic interference of DMSO, nafoxidine hydrochloride is the required form over the free base due to its 20 mg/mL aqueous solubility .
Utilized in SPR and crystallographic workflows where researchers must induce and stabilize the specific, slow-associating antagonist conformation of the estrogen receptor ligand-binding domain [1].
Deployed as a non-selective CB1 and CB2 inverse agonist in functional adenylyl cyclase assays to study the off-target effects of SERMs and the intersection of estrogenic and cannabinoid signaling [2].
Serves as a kinetic baseline in biosensor assays for evaluating the association and dissociation rates of novel synthetic SERMs against a well-characterized, slow-associating antagonist [1].
Corrosive;Acute Toxic;Irritant;Health Hazard